molecular formula C21H20FN3O3S B6561024 N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide CAS No. 946294-72-0

N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide

Katalognummer: B6561024
CAS-Nummer: 946294-72-0
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: LDKMJSPYOYWUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-fluorophenyl substituent at the 6-position. The 5-methyl group of the imidazothiazole is further functionalized with a 3,4-dimethoxybenzamide moiety via a methylene linker. This structural architecture is characteristic of bioactive molecules targeting kinases, antimicrobial agents, or antiparasitic compounds .

The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation of substituted amines with aldehydes or ketones, followed by coupling reactions with benzoyl chlorides or activated esters. For example, analogous compounds (e.g., 4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide) are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce aryl groups .

Eigenschaften

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMJSPYOYWUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Transition-Metal-Free Cyclization via S-Propargylation

The imidazo[2,1-b]thiazole scaffold is synthesized via a transition-metal-free route involving 2-mercaptoimidazoles and propargyl tosylates. For the target compound, 2-mercapto-1H-imidazole derivatives bearing a 4-fluorophenyl group react with propargyl tosylate under basic conditions (e.g., K₂CO₃ in DMF). The mechanism proceeds through:

  • S-Propargylation : Nucleophilic attack of the thiolate on the propargyl tosylate, forming a propargyl sulfide intermediate.

  • 5-exo-dig Cyclization : Intramolecular attack of the imidazole nitrogen on the alkyne, yielding a bicyclic intermediate.

  • Isomerization : Tautomerization to the aromatic imidazo[2,1-b]thiazole system.

This method achieves yields up to 92% for analogous structures, with the 4-fluorophenyl group introduced via the starting 2-mercaptoimidazole.

Electrophilic Thiolation Using Selectfluor

An alternative approach employs thioimidazoles and ketones mediated by Selectfluor. Here, 2-mercaptoimidazole reacts with 4-fluorophenyl methyl ketone (Ar-CO-CH₃) in the presence of Selectfluor, which oxidizes the thiol to a sulfur cation. Electrophilic thiolation at the α-carbon of the ketone initiates cyclization, forming the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole with a methyl group at position 5. This method tolerates electron-withdrawing substituents and achieves moderate to high yields (60–91%) depending on steric hindrance.

Functionalization of the 5-Methyl Group

Bromination to 5-Bromomethyl Intermediate

The methyl group at position 5 is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). This converts -CH₃ to -CH₂Br, enabling subsequent nucleophilic substitution.

Typical Conditions :

  • NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6–8 h.

  • Yield: ~70–85% (estimated from analogous reactions).

Amination via Gabriel Synthesis

The bromomethyl intermediate undergoes amination using the Gabriel method:

  • Phthalimide Protection : Reaction with potassium phthalimide in DMF forms the phthalimidomethyl derivative.

  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding the 5-aminomethyl intermediate.

Typical Conditions :

  • Potassium phthalimide (1.5 equiv), DMF, 80°C, 12 h.

  • Hydrazine hydrate (2.0 equiv), ethanol, reflux, 4 h.

  • Overall yield: ~50–65%.

Amide Coupling with 3,4-Dimethoxybenzoic Acid

Carbodiimide-Mediated Coupling

The 5-aminomethyl intermediate is coupled with 3,4-dimethoxybenzoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

  • Activate 3,4-dimethoxybenzoic acid (1.2 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in dry DMF at 0°C.

  • Add the aminomethylimidazo[2,1-b]thiazole (1.0 equiv) and triethylamine (3.0 equiv).

  • Stir at room temperature for 12 h.

Workup :

  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield: ~60–75%.

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Advantages
Transition-metal-freeS-Propargylation/cyclizationK₂CO₃, DMF, 80°C70–92%No metal catalysts, high regioselectivity
Selectfluor-mediatedElectrophilic thiolationSelectfluor, CH₃CN, rt60–91%Broad substrate scope
EDCI/HOBt couplingAmide bond formationEDCI, HOBt, DMF, rt60–75%Mild conditions, high functional tolerance

Structural Characterization and Validation

Critical spectroscopic data for intermediates and the final compound include:

  • ¹H NMR :

    • Imidazo[2,1-b]thiazole protons: δ 7.2–8.1 ppm (aromatic).

    • 4-Fluorophenyl group: δ 7.4–7.6 ppm (doublet, J = 8.5 Hz).

    • 3,4-Dimethoxybenzamide: δ 3.8–3.9 ppm (singlet, OCH₃), δ 6.8–7.3 ppm (aromatic).

  • LC-MS :

    • Final compound: m/z 453.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Core Formation : Competing pathways may lead to isomeric byproducts. Optimizing base strength and solvent polarity improves selectivity.

  • Amination Efficiency : Direct conversion of -CH₂Br to -CH₂NH₂ via the Gabriel method can suffer from over-alkylation. Using excess phthalimide mitigates this.

  • Amide Coupling : EDCI/HOBt may require prolonged reaction times for sterically hindered substrates. Microwave-assisted coupling (e.g., 50°C, 1 h) enhances efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide exhibit significant anticancer properties. Studies have shown that the imidazo-thiazole core can interact with various molecular targets involved in cancer progression. For example:

  • Mechanism of Action : The compound may inhibit specific enzymes or modulate receptor activity associated with tumor growth and metastasis.
  • Case Studies : Investigations into its efficacy against different cancer cell lines have demonstrated promising results in reducing cell viability and inducing apoptosis.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes:

  • Target Enzymes : It may act as an inhibitor for enzymes involved in metabolic pathways or signal transduction.
  • Research Findings : Studies have highlighted its ability to modulate enzyme activity through binding interactions that alter catalytic efficiency.

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

  • Starting Materials : Commonly involve precursors containing thiazole and benzamide functionalities.
  • Reagents Used :
    • Solvents : Dimethylformamide (DMF) is frequently used to facilitate reactions.
    • Bases : Sodium hydride is often employed for deprotonation steps.

Synthetic Method Table

StepDescription
Step 1Formation of the imidazo-thiazole core
Step 2Introduction of the fluorophenyl group
Step 3Coupling with dimethoxybenzamide

Future Directions in Research

The unique properties of this compound position it as a candidate for further exploration in drug development. Potential areas of investigation include:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Therapeutic Applications : Exploring its use in treating various diseases beyond cancer, such as infectious diseases or neurological disorders.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific biological context in which it is being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine vs. Chlorine : Replacement of the 4-fluorophenyl group with 4-chlorophenyl (e.g., ) increases molecular weight by ~26 g/mol due to chlorine’s higher atomic mass. This substitution may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.
  • Methoxy vs.

Spectral and Physicochemical Properties

Comparative spectral data highlight substituent effects:

  • IR Spectroscopy :
    • C=O Stretch : The target compound’s benzamide carbonyl appears at ~1660–1680 cm⁻¹, consistent with analogs (e.g., 1663–1682 cm⁻¹ in triazole-thiones ).
    • NH Stretch : Absence of ν(NH) in thione tautomers (e.g., 7–9 in ) contrasts with the target’s primary amide NH stretch (~3300 cm⁻¹).
  • ¹H-NMR : The 3,4-dimethoxybenzamide protons resonate as two singlets at δ 3.8–4.0 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm, differing from halogenated analogs (e.g., δ 7.3–8.1 ppm for 4-fluorophenyl in ).

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis (e.g., cyclocondensation, amide coupling) often results in moderate yields (60–80%) .
  • Data Gaps : Melting points, solubility, and in vitro activity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) confirms the imidazo-thiazole fused ring system and spatial arrangement of the 4-fluorophenyl and dimethoxybenzamide groups .
  • Multi-nuclear NMR : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm) and verify regiochemistry .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹, C-F at ~1220 cm⁻¹) validate functional groups .

What is the role of the 4-fluorophenyl substituent in modulating biological activity or chemical stability?

Q. Basic Research Focus

  • Electronic effects : The fluorine atom enhances electron-withdrawing properties, stabilizing the thiazole ring and improving binding to hydrophobic enzyme pockets .
  • Metabolic stability : Fluorine reduces oxidative metabolism, as shown in analogues with longer plasma half-lives compared to non-fluorinated counterparts .
  • Synthon utility : The fluorophenyl group facilitates π-π stacking in molecular docking studies, critical for target engagement .

How can molecular docking simulations predict binding modes of this compound to biological targets?

Q. Advanced Research Focus

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The imidazo-thiazole core often occupies ATP-binding pockets, while the dimethoxybenzamide group extends into hydrophobic regions .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB IDs) and validate via mutagenesis or competitive binding assays .
  • Free energy calculations : MM-GBSA or PMF analyses quantify binding affinity differences between fluorinated and non-fluorinated analogues .

How should researchers address contradictory data in spectroscopic characterization or biological assays?

Q. Advanced Research Focus

  • Cross-validation : Combine NMR, HPLC-MS, and elemental analysis to resolve discrepancies in purity (>95% by HPLC) .
  • Dose-response curves : Replicate biological assays (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to benchmark activity .

What strategies are recommended for structure-activity relationship (SAR) studies on analogues of this compound?

Q. Advanced Research Focus

  • Substituent variation : Replace the 4-fluorophenyl group with Cl, Br, or methoxy groups to assess electronic effects on potency .
  • Scaffold hopping : Synthesize triazolo-thiadiazine or pyrazole derivatives to evaluate core flexibility .
  • Biological testing : Use panels of cancer cell lines (e.g., MCF-7, HeLa) and enzyme assays (e.g., COX-2) to map SAR trends .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–10) monitored by HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions .
  • Thermal stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the thiazole ring .

What methodologies are used to assess pharmacokinetic properties like permeability and metabolic clearance?

Q. Advanced Research Focus

  • Caco-2 assays : Measure apical-to-basolateral transport to predict intestinal absorption. LogP values (~3.5) suggest moderate permeability .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance. Fluorine substitution reduces CYP450-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding is common for lipophilic analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.